Tris(3,3,5-trimethylcyclohexyl)arsine
CAS No.: 64048-98-2
Cat. No.: VC19392847
Molecular Formula: C27H51As
Molecular Weight: 450.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64048-98-2 |
|---|---|
| Molecular Formula | C27H51As |
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | tris(3,3,5-trimethylcyclohexyl)arsane |
| Standard InChI | InChI=1S/C27H51As/c1-19-10-22(16-25(4,5)13-19)28(23-11-20(2)14-26(6,7)17-23)24-12-21(3)15-27(8,9)18-24/h19-24H,10-18H2,1-9H3 |
| Standard InChI Key | HLOMHEUCTNFDKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(C1)(C)C)[As](C2CC(CC(C2)(C)C)C)C3CC(CC(C3)(C)C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Stereochemical Considerations
The molecular formula of tris(3,3,5-trimethylcyclohexyl)arsine is C₃₃H₅₇As, derived from the substitution of three 3,3,5-trimethylcyclohexyl groups (C₁₁H₁₉) onto an arsenic center. Each cyclohexyl substituent adopts a chair conformation with axial and equatorial methyl groups, introducing significant steric bulk. Computational modeling of analogous systems, such as gold complexes with bulky arsines, suggests that the 3,3,5-trimethylcyclohexyl groups may enforce a trigonal pyramidal geometry around arsenic, with bond angles deviating from ideal 109.5° due to steric strain .
Comparative Electronic Properties
The electron-donating capacity of the 3,3,5-trimethylcyclohexyl groups is anticipated to be weaker than that of trimethylsilyl substituents in As(SiMe₃)₃, as silicon’s +I effect enhances arsenic’s lone pair availability. Cyclohexyl groups, being purely hydrocarbon, likely render the arsenic center less nucleophilic, reducing its utility in Lewis acid-base adduct formation compared to silylated analogs.
Hypothetical Synthesis Pathways
Grignard Route Adaptation
A plausible synthesis mirrors the established method for tris(trimethylsilyl)arsane :
-
Arsenic trichloride (AsCl₃) reacts with 3,3,5-trimethylcyclohexylmagnesium bromide in a 1:3 molar ratio under inert conditions.
-
Stepwise substitution of chloride by cyclohexyl groups occurs, with intermediates stabilized by ether solvents.
-
Final purification via vacuum distillation or recrystallization.
Critical Challenges:
-
Steric hindrance from bulky substituents may impede complete substitution, requiring excess Grignard reagent.
-
Byproduct formation (e.g., AsCl₂(C₁₁H₁₉)) necessitates rigorous chromatography.
Reductive Coupling Approach
An alternative pathway involves arsenic trioxide (As₂O₃) reduction in the presence of 3,3,5-trimethylcyclohexyl iodide:
-
As₂O₃ is reduced by lithium aluminum hydride (LiAlH₄) to generate arsenic hydride intermediates.
-
Subsequent alkylation with cyclohexyl iodide under phase-transfer conditions.
Key Variables:
-
Temperature control (60–80°C) to mitigate premature ligand decomposition.
-
Solvent selection (e.g., tetrahydrofuran) to balance reactivity and solubility .
Predicted Physicochemical Properties
Thermal Stability and Reactivity
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Melting Point | 120–135°C | Analogous triarylarsines |
| Boiling Point (1 mmHg) | 290–310°C | Molecular weight comparables |
| Solubility in THF | >50 mg/mL | Nonpolar substituent compatibility |
Spectroscopic Signatures
-
¹H NMR: Multiplets between δ 0.8–2.1 ppm (cyclohexyl CH₃ and CH₂ groups).
-
¹³C NMR: Quartet near δ 22 ppm (As–C coupling, J ≈ 45 Hz).
-
IR: Absence of Si–C stretches (~700 cm⁻¹), distinguishing it from silylated analogs.
Future Research Directions
Computational Modeling Priorities
-
Density functional theory (DFT) studies to optimize substituent effects on arsenic’s electronic structure.
-
Molecular dynamics simulations to predict thermal decomposition pathways.
Experimental Validation Needs
-
Synthesis and crystallographic characterization to confirm molecular geometry.
-
Kinetic studies of precursor decomposition in semiconductor applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume